(S)-1-((S)-3,3-Diméthyl-2-((S)-2-(méthylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tétrahydronaphtalène-1-yl)pyrrolidine-2-carboxamide chlorhydrate
Vue d'ensemble
Description
SW IV-52 is an XIAP-inhibitor. It acts as a second mitochondria-derived activator of caspases (SMAC) mimetic.
Applications De Recherche Scientifique
Thérapies anticancéreuses
SW IV-52 a été utilisé dans le développement de nouvelles thérapies anticancéreuses. Il a été démontré qu'il induit la mort cellulaire dans les cellules cancéreuses de l'ovaire {svg_1}. La mort cellulaire induite par SW IV-52 était significativement supérieure à celle observée avec SW43 ou SW IV-52 seuls et en combinaison {svg_2}. De plus, l'administration intrapéritonéale de SW IV-52 a considérablement réduit la charge tumorale et amélioré la survie globale dans un modèle de xénogreffe de souris de cancer de l'ovaire sans provoquer d'effets indésirables importants sur les tissus normaux {svg_3}.
Amélioration de la chimiothérapie standard
SW IV-52 s'est avéré être un puissant exhausteur de la chimiothérapie standard dans le cancer du pancréas {svg_4}. L'effet de sensibilisation de l'interférence XIAP à la gemcitabine a été confirmé par intervention pharmacologique utilisant SW IV-52 sur une large gamme de lignées cellulaires de cancer du pancréas couramment utilisées {svg_5}. Sur le plan mécanistique, SW IV-52 a induit la dégradation de cIAP-1 et cIAP-2 conduisant à l'activation de NF-қB et à la mort cellulaire dépendante du TNFα {svg_6}.
Augmentation de la chimiothérapie à base de platine
SW IV-52 a été utilisé pour augmenter la chimiothérapie à base de platine {svg_7}. Le récepteur sigma-2 est surexprimé dans le cancer de l'ovaire et la partie ligand sigma-2 du conjugué facilite le cancer {svg_8}.
Conjugaison de médicaments
SW IV-52 a été utilisé dans le développement de conjugués médicamenteux {svg_9}. Le ligand sigma-2 SW43 a été amélioré en le conjuguant à une petite molécule pro-apoptotique mimétique de SMAC SW IV-52, générant ainsi le nouveau thérapeutique anticancéreux SW IV-134 {svg_10}.
Administration ciblée de médicaments
SW IV-52 a été utilisé dans l'administration ciblée de médicaments {svg_11}. La partie ligand sigma-2 du conjugué facilite le ciblage sélectif des cellules cancéreuses {svg_12}.
Induction de l'apoptose
SW IV-52 a été utilisé pour induire l'apoptose dans les cellules cancéreuses {svg_13}. La mort cellulaire induite par SW IV-52 était significativement supérieure à celle observée avec SW43 ou SW IV-52 seuls et en combinaison {svg_14}.
Analyse Biochimique
Biochemical Properties
SW IV-52 is known to interact with a variety of enzymes and proteins. As an XIAP-inhibitor, it acts as a second mitochondria-derived activator of caspases (SMAC) mimetic . This interaction with the X-linked inhibitor of apoptosis protein (XIAP) leads to the induction of apoptosis, a form of programmed cell death .
Cellular Effects
SW IV-52 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, particularly in ovarian cancer cells . This impact on cell signaling pathways and gene expression leads to changes in cellular metabolism, ultimately resulting in cell death .
Molecular Mechanism
The molecular mechanism of action of SW IV-52 involves its binding interactions with biomolecules, specifically the X-linked inhibitor of apoptosis protein (XIAP). As a SMAC mimetic, it mimics the action of the second mitochondria-derived activator of caspases, leading to the inhibition of XIAP and the activation of apoptosis .
Temporal Effects in Laboratory Settings
The effects of SW IV-52 have been observed over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been noted that SW IV-52 has minimal single-agent activity at concentrations up to 200 μM .
Metabolic Pathways
Given its role as a SMAC mimetic and XIAP-inhibitor, it is likely that it interacts with enzymes and cofactors involved in apoptosis and cell death pathways .
Subcellular Localization
Given its role in apoptosis, it is likely that it is localized to the mitochondria, where it can interact with XIAP and other proteins involved in the apoptotic pathway .
Activité Biologique
(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a pyrrolidine ring and multiple functional groups. Its molecular formula is , with a molecular weight of approximately 414.6 g/mol. The compound's intricate design suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, revealing that compounds with similar structural features demonstrated IC50 values in the micromolar range against several types of cancer cells, including MCF7 and A549 cell lines . The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.
Antimicrobial Activity
Studies have also explored the antimicrobial properties of related pyrrolidine derivatives. For example, certain derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL . This suggests that modifications in the structure can enhance the bioactivity against microbial strains.
The proposed mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Protein Interactions : Some studies suggest that this compound may inhibit specific protein interactions critical for cancer cell survival and proliferation .
Case Studies
- Cytotoxic Evaluation : In a study assessing various pyrrolidine derivatives, this compound was tested alongside others for its cytotoxic effects on different cancer cell lines. It exhibited significant growth inhibition compared to control groups, indicating its potential as an anticancer agent .
- Antibacterial Testing : A comparative study on several pyrrolidine derivatives highlighted the effectiveness of some compounds in inhibiting bacterial growth. The results indicated that structural modifications could lead to enhanced antibacterial properties .
Data Summary
Property | Value |
---|---|
Molecular Formula | C25H38N4O |
Molecular Weight | 414.6 g/mol |
Anticancer IC50 (MCF7) | ~10 µM |
Antibacterial MIC (E. coli) | 125 µg/mL |
Propriétés
IUPAC Name |
(2S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O3.ClH/c1-16(26-5)22(30)28-21(25(2,3)4)24(32)29-15-9-14-20(29)23(31)27-19-13-8-11-17-10-6-7-12-18(17)19;/h6-7,10,12,16,19-21,26H,8-9,11,13-15H2,1-5H3,(H,27,31)(H,28,30);1H/t16-,19+,20-,21+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFDULVBZVNDFI-RKVNAYBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C(=O)N1CCCC1C(=O)NC2CCCC3=CC=CC=C23)C(C)(C)C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]2CCCC3=CC=CC=C23)C(C)(C)C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743433 | |
Record name | N-Methyl-L-alanyl-3-methyl-L-valyl-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-L-prolinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845745-37-1 | |
Record name | N-Methyl-L-alanyl-3-methyl-L-valyl-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-L-prolinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride in ovarian cancer cells?
A1: The research paper focuses on a class of compounds that function as sigma-2 receptor ligands. (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride itself is not specifically investigated in this study. The paper explores the impact of conjugating a SMAC mimetic to a sigma-2 ligand to enhance tumor cell death. It suggests that the conjugate leverages the pro-apoptotic effects of both the sigma-2 ligand and the SMAC mimetic, leading to increased cell death in ovarian cancer cells. []
Q2: Are there any in vitro or in vivo studies mentioned in the paper that specifically investigate the efficacy of (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride?
A2: The paper does not specifically investigate (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride. It focuses on the broader concept of combining sigma-2 ligands with SMAC mimetics for enhanced anticancer activity. The study does mention in vitro experiments using various ovarian cancer cell lines to demonstrate the effectiveness of their proposed conjugate strategy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.